molecular formula C4HCl3N4S B12370662 Antifungal agent 74

Antifungal agent 74

Cat. No.: B12370662
M. Wt: 243.5 g/mol
InChI Key: DRGFPDFHBVFUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antifungal agent 74 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a triazole-thiadiazole core structure, which is crucial for its antifungal activity . The reaction conditions often involve the use of organic solvents such as chloroform or methanol, and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the final product. Techniques such as thin film hydration, ethanol injection, and solvent evaporation are employed to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

Antifungal agent 74 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of the triazole-thiadiazole core structure, which retain or enhance the antifungal activity of the parent compound .

Scientific Research Applications

Antifungal agent 74 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C4HCl3N4S

Molecular Weight

243.5 g/mol

IUPAC Name

6-(trichloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C4HCl3N4S/c5-4(6,7)2-10-11-1-8-9-3(11)12-2/h1H

InChI Key

DRGFPDFHBVFUCA-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C2N1N=C(S2)C(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.